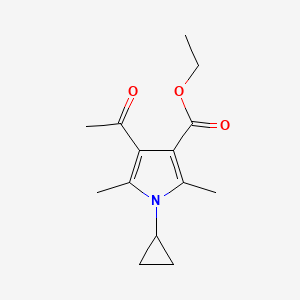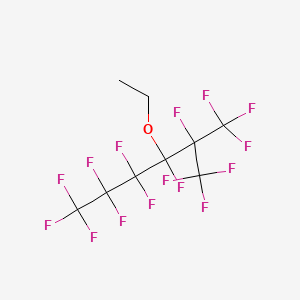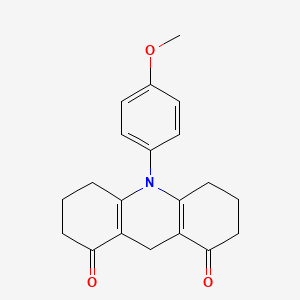
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and X-ray crystal structure of acridinedione derivatives, including the specified compound, have been extensively studied. Kour et al. (2014) synthesized two acridinedione derivatives and determined their crystal structures, noting the adoption of boat and sofa conformations for the 1,4-dihydropyridine (DHP) and dione rings, respectively. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Kour et al., 2014).
Chemical Properties and Applications
Several studies have explored the unique chemical properties of acridinedione derivatives. For example, Pyrko (2021) demonstrated the use of a 10-hydroxydecahydroacridine-1,8-dione derivative as an acid-base titration indicator. This environmentally friendly synthesis offers potential applications in analytical chemistry, highlighting the versatility of acridinedione derivatives in scientific research (Pyrko, 2021).
Potential Medicinal Applications
Research on acridinedione derivatives also extends to potential medicinal applications. Singh et al. (2020) synthesized new acridinedione compounds and tested them as corrosion inhibitors, indicating their protective efficacy for N80 steel in acidic environments. This study suggests the broader applicability of acridinedione derivatives in materials science and corrosion protection (Singh et al., 2020).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of acridinedione derivatives have been a focus of several studies. Retnosari et al. (2021) synthesized vanillin derivative compounds, including acridinedione derivatives, and evaluated their antibacterial activity against various bacteria. The study found significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Retnosari et al., 2021).
Eigenschaften
Produktname |
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C20H21NO3/c1-24-14-10-8-13(9-11-14)21-17-4-2-6-19(22)15(17)12-16-18(21)5-3-7-20(16)23/h8-11H,2-7,12H2,1H3 |
InChI-Schlüssel |
DAYLYXGTFXGDOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=C(CC4=C2CCCC4=O)C(=O)CCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



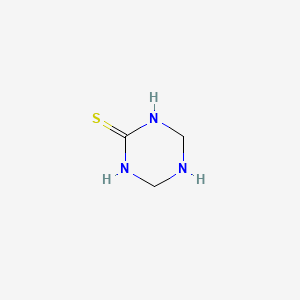
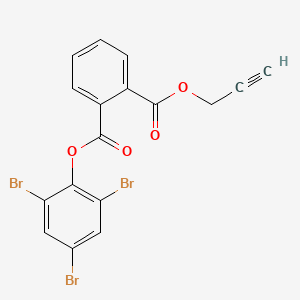
![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)
![2-phenyl-N-[2-(phenylmethylthio)ethyl]acetamide](/img/structure/B1225336.png)
![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
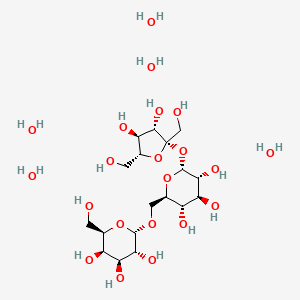
![5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide](/img/structure/B1225345.png)
![10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B1225347.png)
![4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide](/img/structure/B1225349.png)
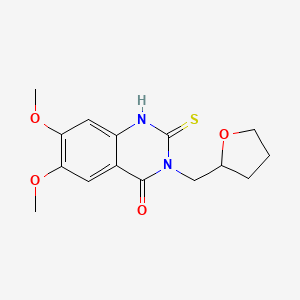
![3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225352.png)
